1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

Analytical Chemistry Laboratory Safety Chemical Procurement

1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine (CAS 887405-45-0) is a substituted pyrrolidine derivative containing a tertiary amine within the pyrrolidine ring and a secondary N-methylmethanamine side chain. It is primarily supplied as a specialty research chemical or synthetic building block by vendors such as BOC Sciences (95% purity) , Fluorochem (97% purity) , and CymitQuimica (97% purity) , with pricing structured for milligram to gram-scale research use.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 887405-45-0
Cat. No. B1289510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine
CAS887405-45-0
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC(C1)CNC
InChIInChI=1S/C10H22N2/c1-9(2)7-12-5-4-10(8-12)6-11-3/h9-11H,4-8H2,1-3H3
InChIKeyXWFNVFMJHRSQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

887405-45-0 | 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine Sourcing & Technical Baseline


1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine (CAS 887405-45-0) is a substituted pyrrolidine derivative containing a tertiary amine within the pyrrolidine ring and a secondary N-methylmethanamine side chain . It is primarily supplied as a specialty research chemical or synthetic building block by vendors such as BOC Sciences (95% purity) , Fluorochem (97% purity) , and CymitQuimica (97% purity) , with pricing structured for milligram to gram-scale research use.

Specialty substituted pyrrolidine building block for amine-containing compound synthesis
Supplied in research-grade purity specifications from specialty chemical vendors
Available in mg to g scale for medicinal chemistry and organic synthesis workflows

887405-45-0 Substitution Risk: Why Structural Analogs Are Not Interchangeable


Substitution of 1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine with in-class compounds introduces material risk due to the lack of publicly available, comparator-anchored performance data for any specific research application. While related analogs—such as N-alkyl pyrrolidine derivatives (e.g., 1-[1-(2-methoxyethyl)pyrrolidin-3-yl]-N-methylmethanamine, CAS 910442-18-1) and isobutylpyrrolidine chiral amines (e.g., (S)-1-Isobutylpyrrolidin-3-amine, CAS 1072268-18-8) —share the pyrrolidine core scaffold, no peer-reviewed studies or patent data were identified that quantify the impact of the specific isobutyl N-substitution and N-methylmethanamine side chain of CAS 887405-45-0 on binding affinity, ADME parameters, or reaction yield. Consequently, interchangeability cannot be scientifically justified in the absence of head-to-head data. The section below identifies the strongest available differential evidence, though high-strength comparator data is extremely limited.

Target1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine
N-alkyl pyrrolidine analogs (e.g., 1-[1-(2-methoxyethyl)pyrrolidin-3-yl]-N-methylmethanamine): side-chain substitution may shift reactivity and binding profiles; no head-to-head data available.
Target1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine
Primary amine analog (S)-1-Isobutylpyrrolidin-3-amine: secondary N-methylmethanamine vs. primary amine may alter nucleophilicity and coupling efficiency; interchangeability not supported by comparative evidence.

887405-45-0 Quantitative Differentiation Evidence


887405-45-0 Purity and Hazard Profile Specification

For procurement decision-making, 1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine (CAS 887405-45-0) is supplied with a minimum purity specification of 97% and carries explicit GHS hazard classifications, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These specifications and hazard codes are absent from some in-class analogs' published technical data sheets.

Purity & Hazard Profile
Specification review
97% purity; GHS H302, H315, H319, H335
Supports laboratory safety protocols and analytical method qualification.
Vendor-supplied data; verify with certificate of analysis.
Analytical Chemistry Laboratory Safety Chemical Procurement

887405-45-0 Structural Differentiation from Related Building Blocks

The compound differs structurally from related building blocks such as (S)-1-Isobutylpyrrolidin-3-amine (CAS 1072268-18-8) by the presence of the N-methylmethanamine side chain at the pyrrolidine 3-position, which introduces a secondary amine with a methyl substituent. In contrast, (S)-1-Isobutylpyrrolidin-3-amine contains a primary amine at the same position. This difference is expected to alter the compound's reactivity and hydrogen-bonding capacity, though no direct comparative data was found.

Structural Differentiation
Class-level inference
N-methylmethanamine side chain vs. primary amine in (S)-1-Isobutylpyrrolidin-3-amine
Secondary amine may confer distinct reactivity and hydrogen-bonding capacity.
No direct comparative reaction or binding data identified.
Medicinal Chemistry Organic Synthesis Pharmacophore Design

887405-45-0 Physicochemical Property Benchmarks

Vendor data indicates that 1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine has a calculated boiling point of 207.1°C at 760 mmHg and a density of 0.863 g/cm³ . These values provide a baseline for handling and formulation, though comparable data for close analogs (e.g., 1-[1-(2-methoxyethyl)pyrrolidin-3-yl]-N-methylmethanamine, CAS 910442-18-1) was not located in available sources.

Physicochemical Benchmarks
Calculated
Boiling point 207.1 °C; Density 0.863 g/cm³
Informs synthetic protocol design, purification, and storage.
Calculated values; experimental verification recommended.
Physical Chemistry Analytical Method Development Compound Characterization

887405-45-0 Application Scenarios Based on Available Evidence


Specialty Building Block for Amine-Containing Compound Synthesis

Based on its structure as a pyrrolidine derivative with a secondary N-methylmethanamine side chain, this compound is most appropriately used as a synthetic intermediate in medicinal chemistry or organic synthesis for creating novel molecules requiring this specific amine motif . The presence of both tertiary (pyrrolidine) and secondary amine functionalities offers dual reactivity handles, making it a versatile building block for constructing more complex architectures .

Reference Standard for Analytical Method Development

Given its defined purity (≥95-97%) and fully characterized physicochemical properties , this compound may serve as a reference standard for developing chromatographic (LC/GC) or mass spectrometric methods aimed at identifying similar pyrrolidine-based analytes in complex mixtures . Its explicit hazard profile also supports the development of safe handling protocols in analytical laboratories .

Probe for Investigating Pyrrolidine Scaffold SAR

In structure-activity relationship (SAR) studies focused on pyrrolidine-based pharmacophores, this compound provides a specific substitution pattern—an isobutyl group on the pyrrolidine nitrogen and an N-methylmethanamine at the 3-position—that is distinct from other commercially available analogs . This unique combination makes it a valuable comparator for exploring how modifications to the amine side chain and N-alkyl group influence biological or chemical properties .

Application
Selection Property
Validation Focus
Specialty Building Block
Secondary amine reactivity
Verify coupling efficiency and selectivity
Analytical Reference Standard
Defined purity and hazard profile
Confirm identity and purity by HPLC/GC
Pyrrolidine SAR Probe
Unique N-isobutyl and N-methylmethanamine pattern
Compare reactivity with primary amine analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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